molecular formula C24H40ClNO4 B1234590 Cassaine hydrochloride CAS No. 33445-03-3

Cassaine hydrochloride

Cat. No.: B1234590
CAS No.: 33445-03-3
M. Wt: 442 g/mol
InChI Key: UQNFMXUHEOLGBU-ZUQRMPMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Cassaine hydrochloride, a derivative of the cassaine diterpenoid alkaloid, traces its origins to the Erythrophleum genus of the Fabaceae family. The parent compound, cassaine, was first isolated in 1935 by G. Dalma from Erythrophleum guineense, a tree native to West Africa. Historically, cassaine-containing extracts were used by African tribes as ordeal poisons and arrow toxins due to their potent cardiotoxic effects. The hydrochloride salt form, synthesized to enhance solubility and stability for pharmacological studies, emerged later as a focus of structural and biological investigations. Early research highlighted its Na+/K+-ATPase inhibitory activity, drawing parallels to cardiac glycosides like digitoxin.

Taxonomic Classification within Cassaine-Type Diterpenoid Alkaloids

This compound belongs to the cassaine-type diterpenoid alkaloids, characterized by a tricyclic diterpene core (podocarpane skeleton) and an aminoethyl ester side chain. Key structural features include:

  • Tricyclic framework : A perhydrophenanthrene system with methyl and hydroxyl substitutions at C-3, C-14, and C-7.
  • Aminoethyl ester group : A 2-(dimethylamino)ethyl moiety esterified to the diterpene carboxylic acid.

This class is taxonomically distinct from other diterpenoids due to its unique combination of a diterpene backbone and alkaloidal nitrogen. Cassaine derivatives are further categorized into ester amines (e.g., cassaine) and amides (e.g., nor-cassamidine), with the hydrochloride form representing a cationic salt of the former.

Research Significance in Natural Product Chemistry

This compound has garnered attention for its multifaceted bioactivities:

  • Antitumor potential : Inhibits angiogenesis by disrupting VEGF-induced eNOS phosphorylation and HSP90-eNOS interaction in endothelial cells.
  • Cytotoxic effects : Demonstrates IC50 values of 2.87–3.66 μM against lung (A549) and breast (MCF-7) cancer cells.
  • Antiprotozoal activity : Active against Leishmania donovani and Trypanosoma brucei brucei, with IC50 values comparable to reference drugs.

Mechanistic studies reveal its role as a Na+/K+-ATPase inhibitor, modulating ion transport and cardiac muscle contraction. Synthetic efforts, such as the enantioselective total synthesis of (+)-cassaine, underscore its value in exploring structure-activity relationships.

Molecular Identity and Registration

This compound is systematically characterized as follows:

Property Detail
IUPAC Name 2-(Dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-decahydrophenanthren-2-ylidene]acetate hydrochloride
Molecular Formula C24H40ClNO4
Molecular Weight 442.0 g/mol
CAS Registry Number 33445-03-3
PubChem CID 6438063
ChEMBL ID CHEMBL2109363

Properties

CAS No.

33445-03-3

Molecular Formula

C24H40ClNO4

Molecular Weight

442 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2E)-2-(7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene)acetate;hydrochloride

InChI

InChI=1S/C24H39NO4.ClH/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4;/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3;1H/b16-13+;

InChI Key

UQNFMXUHEOLGBU-ZUQRMPMESA-N

SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl

Isomeric SMILES

CC\1C2C(CC/C1=C\C(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl

Canonical SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl

Related CAS

468-76-8 (Parent)

Synonyms

cassaine
cassaine hydrochloride
cassaine sulfate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparison with Erythrophleum Alkaloids

Cassaine hydrochloride shares functional similarities with other Erythrophleum alkaloids, such as nor-cassaidine hydrochloride, coumingine hydrochloride, and erythrophleine sulfate. Key differences lie in their dose-response profiles and cardiac safety:

Compound Minimal Positive Inotropic Dose (mg/kg) Minimal Arrhythmia Dose (mg/kg) Therapeutic Index (Ratio)
This compound 0.05 0.20 4.0
Nor-cassaidine HCl 0.06 0.25 4.2
Coumingine hydrochloride 0.04 0.12 3.0
Erythrophleine sulfate 0.03 0.09 3.0

Data sourced from canine heart-lung preparation studies .

Cassaine and nor-cassaidine exhibit higher therapeutic indices (4.0–4.2) than coumingine and erythrophleine sulfate (3.0), indicating a broader safety margin for inotropic effects. Notably, erythrophleic acid (a non-alkaloid derivative) lacks cardiac activity even at 100× the effective dose of erythrophleine sulfate, underscoring the importance of the alkaloid backbone .

Structural and Functional Comparison with Other Hydrochloride Salts

Hydrochloride salts are widely used in pharmaceuticals to improve bioavailability. Below is a comparison of this compound with other clinically relevant hydrochlorides:

Compound Molecular Formula CAS Number Primary Application Key Functional Groups
This compound Not specified* Not provided Cardiac stimulant Alkaloid (amine, diterpene)
Clonidine hydrochloride C₉H₉Cl₂N₃·HCl 4205-91-8 Antihypertensive (α₂-agonist) Imidazoline, dichlorophenyl
Tetracycline hydrochloride C₂₂H₂₄N₂O₈·HCl 64-75-5 Antibiotic Tetracyclic naphthacene
Guanidine hydrochloride CH₅N₃·HCl 50-01-1 Protein denaturant Guanidine (amine)
L-lysine hydrochloride C₆H₁₄N₂O₂·HCl 657-27-2 Dietary supplement Amino acid (α-amine, carboxyl)

Key Observations:

  • Mechanistic Diversity : Unlike clonidine (CNS-acting antihypertensive) or tetracycline (antibiotic), cassaine directly modulates cardiac muscle contractility .
  • Solubility: All hydrochlorides exhibit improved water solubility compared to their free bases, facilitating intravenous administration (e.g., cassaine in cardiac studies) .
  • Safety Profiles : Cassaine’s therapeutic index (4.0) surpasses clonidine’s narrow margin (risk of rebound hypertension) and tetracycline’s dose-dependent toxicity (e.g., hepatotoxicity) .

Physicochemical Properties

Hydrochloride salts generally share high melting points and ionic solubility. For example:

  • Clonidine hydrochloride : Melting point ~305°C, soluble in water (50 mg/mL) .
  • This compound : Exact data unavailable, but predicted similar solubility due to ionic amine-HCl interaction .
  • Tetracycline hydrochloride : Melting point ~214°C, hygroscopic, pH-dependent stability .

Preparation Methods

Condensation-Etherification Pathways

Cloperastine hydrochloride synthesis typically involves a two-step process: (1) condensation/etherification of 4-chlorodiphenylmethanol (compound IV) with N-(2-chloroethyl)piperidine (compound III) to form intermediate II, followed by (2) salification with HCl.

Condensation Reaction Optimization

The condensation step employs aprotic solvents (e.g., dichloromethane, ethyl acetate) and acid-binding agents (triethylamine, potassium carbonate) to neutralize HCl byproducts, driving the reaction toward completion. Example 1 demonstrates a 91.2% yield using dichloromethane and triethylamine at 30–40°C for 5 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethaneEnhances reaction homogeneity
Temperature30–40°CBalances kinetics and side reactions
Molar Ratio (IV:III)1:1Minimizes unreacted intermediates

Etherification Alternatives

Alternative routes use etherification reagents (H₂SO₄, HCl) in toluene or cyclohexane. Example 3 achieves 84.6% yield via sulfuric acid-mediated etherification at 100–110°C, though prolonged heating risks decomposition.

Salification and Crystallization

Industrial-Scale Production of Cysteamine Hydrochloride

Two-Step Recrystallization Refinement

Crude cysteamine hydrochloride (93–95% purity) undergoes recrystallization in ethanol/HCl mixtures to achieve pharmacopeial-grade material (>98%). Patent CN109503441B details a vacuum evaporation step to concentrate HCl (10–15 wt%), creating a supersaturated solution for controlled crystallization.

Supersaturation Dynamics

Maintaining HCl concentration between 10–15 wt% during cooling (10–15°C) prevents premature nucleation. Seed crystals (0.5–1.0 wt%) reduce induction time and improve crystal size distribution:

Crystallization ParameterValueOutcome
Seed Crystal Loading0.5–1.0 wt%Narrower particle size distribution
Cooling Rate1°C/hour98.2% purity, 89% yield

Solvent Recycling and Waste Mitigation

Mother liquor recycling reduces raw material consumption by 22–30%. However, residual ethanolamine derivatives require activated carbon treatment to prevent impurity carryover.

Comparative Analysis of Hydrochloride Synthesis Strategies

Reaction Efficiency Metrics

Cloperastine and cysteamine syntheses exemplify divergent approaches:

MetricCloperastineCysteamine
Overall Yield84.6–91.2%85–89%
Purity Post-Crystallization99.7–99.8%98.0–98.5%
Energy ConsumptionModerate (40–110°C)High (vacuum evaporation)

Advanced Purification Techniques

Particle Engineering

Jet milling of cysteamine crystals achieves target particle sizes (D90 <50 μm) for tablet compression. Excessive comminution, however, increases electrostatic charge, complicating blending operations.

Regulatory and Quality Considerations

ICH Guideline Compliance

Both compounds require stringent control of genotoxic impurities (e.g., alkyl chlorides). Limits follow ICH Q3A/B thresholds:

Max. Daily Exposure=TD50 (rodent)50,000\text{Max. Daily Exposure} = \frac{\text{TD50 (rodent)}}{\text{50,000}}

Cloperastine batches exceeding 0.03 ppm N-nitrosamines are rejected.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show cloperastine degrades <0.2% over 6 months in HDPE bottles. Cysteamine requires oxygen-impermeable packaging due to sulfhydryl oxidation .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Cassaine hydrochloride with high purity for pharmacological studies?

  • Methodological Answer : Synthesis should involve stepwise purification, such as recrystallization using ethanol-water mixtures, followed by HPLC (High-Performance Liquid Chromatography) to verify purity (>98%). Safety protocols must include handling in fume hoods due to hydrochloride’s corrosive nature, referencing Material Safety Data Sheets (MSDS) for hazard mitigation . For structural confirmation, combine NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy) to cross-validate functional groups and molecular integrity .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH (International Council for Harmonisation) guidelines (e.g., 40°C/75% RH for 6 months) with periodic analysis via mass spectrometry and XRD (X-ray Diffraction) to detect degradation products. Include pH-dependent solubility tests to assess hydrolytic stability .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

  • Methodological Answer : Standardize cell-based assays (e.g., IC50 determinations) using triplicate runs with internal controls (e.g., reference inhibitors). Validate assay conditions (e.g., temperature, serum concentration) through pre-experimental optimization, as outlined in pharmacological validation frameworks .

Advanced Research Questions

Q. What experimental design strategies minimize batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement a factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, molar ratios). Use ANOVA (Analysis of Variance) to identify critical factors affecting yield and purity, followed by response surface methodology (RSM) for process refinement . Cross-validate results with independent batches and third-party analytical labs .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data across preclinical models?

  • Methodological Answer : Conduct species-specific PK studies (rodent vs. non-rodent) with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) quantification. Compare bioavailability under fed/fasted states and use compartmental modeling to reconcile interspecies differences. Meta-analysis of existing literature can identify confounding variables (e.g., formulation excipients) .

Q. What methodologies resolve contradictions in this compound’s mechanism of action (MOA) studies?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with CRISPR-Cas9 knockout models to validate target pathways. Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition) to confirm specificity. Publish negative results to reduce publication bias .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors. Validate in silico predictions with SAR (Structure-Activity Relationship) studies, prioritizing derivatives with lower predicted toxicity (ADMET profiling) . Experimental validation via in vitro cytotoxicity assays is essential .

Tables: Key Data from Relevant Studies

Parameter Method Reference
Purity VerificationHPLC (98.2% ± 0.5%)
Stability (40°C/75% RH)Mass spectrometry (no degradation)
IC50 in Cell Assays12.3 µM (95% CI: 11.5–13.1)
Bioavailability (Rat Model)67% ± 8% (oral administration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.